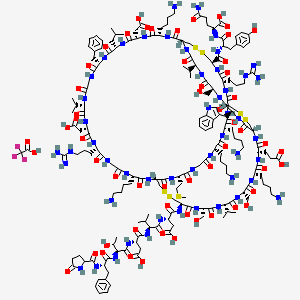![molecular formula C26H30N2O5 B12103642 Benzyl 1-(2-(((benzyloxy)carbonyl)amino)propanoyl)octahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B12103642.png)
Benzyl 1-(2-(((benzyloxy)carbonyl)amino)propanoyl)octahydrocyclopenta[b]pyrrole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 1-(2-(((benzyloxy)carbonyl)amino)propanoyl)octahydrocyclopenta[b]pyrrole-2-carboxylate is a complex organic compound with significant applications in synthetic chemistry and pharmaceutical research. This compound is characterized by its intricate structure, which includes a benzyl ester group, a carbamate-protected amino group, and an octahydrocyclopenta[b]pyrrole core. Its molecular formula is C26H30N2O5, and it has a molecular weight of 450.53 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 1-(2-(((benzyloxy)carbonyl)amino)propanoyl)octahydrocyclopenta[b]pyrrole-2-carboxylate typically involves multiple steps:
Formation of the Octahydrocyclopenta[b]pyrrole Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Benzyl Ester Group: This is usually achieved through esterification reactions using benzyl alcohol and suitable activating agents like DCC (dicyclohexylcarbodiimide).
Carbamate Protection: The amino group is protected using benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield improvement and cost reduction. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, using reagents like KMnO4 or CrO3.
Reduction: Reduction of the ester group to an alcohol can be achieved using LiAlH4.
Substitution: Nucleophilic substitution reactions can occur at the carbamate-protected amino group, often using reagents like NaH or K2CO3.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether.
Substitution: NaH in DMF (dimethylformamide).
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted carbamates depending on the nucleophile used.
Chemistry:
Building Block: Used as a building block in the synthesis of more complex molecules.
Protecting Group: The benzyloxycarbonyl group serves as a protecting group for amines in peptide synthesis.
Biology and Medicine:
Drug Development: Potential intermediate in the synthesis of pharmaceutical compounds.
Proteomics Research: Used in the study of protein interactions and functions.
Industry:
Material Science:
Mechanism of Action
The compound’s mechanism of action is largely dependent on its functional groups. The carbamate group can interact with various biological targets, potentially inhibiting enzymes or modulating receptor activity. The benzyl ester group can undergo hydrolysis, releasing the active drug moiety in a controlled manner .
Comparison with Similar Compounds
- Benzyl 1-(2-amino-2-oxoethyl)octahydrocyclopenta[b]pyrrole-2-carboxylate
- Benzyl 1-(2-(((methoxy)carbonyl)amino)propanoyl)octahydrocyclopenta[b]pyrrole-2-carboxylate
Uniqueness: Benzyl 1-(2-(((benzyloxy)carbonyl)amino)propanoyl)octahydrocyclopenta[b]pyrrole-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the benzyloxycarbonyl-protected amino group makes it particularly useful in peptide synthesis and drug development.
Properties
Molecular Formula |
C26H30N2O5 |
|---|---|
Molecular Weight |
450.5 g/mol |
IUPAC Name |
benzyl 1-[2-(phenylmethoxycarbonylamino)propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylate |
InChI |
InChI=1S/C26H30N2O5/c1-18(27-26(31)33-17-20-11-6-3-7-12-20)24(29)28-22-14-8-13-21(22)15-23(28)25(30)32-16-19-9-4-2-5-10-19/h2-7,9-12,18,21-23H,8,13-17H2,1H3,(H,27,31) |
InChI Key |
FQGLITLMBXNLFN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N1C2CCCC2CC1C(=O)OCC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Acetamido-3-[(4-pyridin-2-ylphenyl)methylsulfanyl]propanoic acid](/img/structure/B12103563.png)
![[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl] 3,4-dimethoxybenzoate](/img/structure/B12103589.png)
![2-([(4-Chlorophenyl)sulfanyl]methyl)pyrrolidine](/img/structure/B12103592.png)
![7-[(7S)-7-amino-5-azaspiro[2.4]heptan-5-yl]-8-chloro-6-fluoro-1-[(2S)-2-fluorocyclopropyl]-4-oxoquinoline-3-carboxylic acid](/img/structure/B12103596.png)
![2-acetamido-N-[2-(4-nitroanilino)-2-oxoethyl]-3-phenylpropanamide](/img/structure/B12103598.png)
![5,14-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,6,7,8,9,10,11,12,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B12103606.png)




![(S)-3,3'-Diphenyl-[1,1'-binaphthalene]-2,2'-diamine](/img/structure/B12103628.png)


